Bunazosin

Descripción general

Descripción

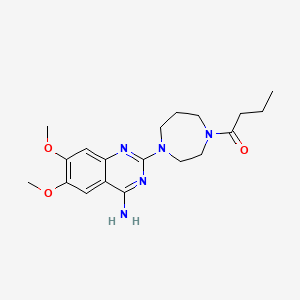

Bunazosina es un compuesto químico clasificado como antagonista del receptor adrenérgico alfa-1. Inicialmente se desarrolló para tratar la hiperplasia prostática benigna, una afección caracterizada por un agrandamiento de la glándula prostática. En Japón, se ha aprobado en forma tópica para tratar el glaucoma al reducir la presión intraocular a través de la vía uveoscleral .

Mecanismo De Acción

Bunazosina ejerce sus efectos bloqueando los receptores adrenérgicos alfa-1, que están involucrados en la contracción de los músculos lisos. Al inhibir estos receptores, Bunazosina provoca la relajación de los músculos lisos, lo que lleva a una reducción de la presión arterial y una mejoría del flujo sanguíneo. En el ojo, reduce la presión intraocular al mejorar la salida acuosa a través de la vía uveoscleral .

Análisis Bioquímico

Biochemical Properties

Bunazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By binding to these receptors, this compound inhibits their activity, leading to vasodilation and decreased blood pressure

Cellular Effects

This compound influences various cellular processes, particularly in ocular cells. It has been shown to increase choroidal blood perfusion, which can help in the treatment of myopia by preventing choroidal thinning . The compound also affects cell signaling pathways by blocking alpha-1 adrenergic receptors, leading to changes in gene expression and cellular metabolism. This blockade results in decreased intracellular calcium levels, which can influence muscle contraction and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-1 adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This inhibition reduces the activation of downstream signaling pathways that typically result in vasoconstriction and increased intraocular pressure . By blocking these receptors, this compound promotes vasodilation and reduces intraocular pressure, making it effective in treating conditions like glaucoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the administration of this compound eye drops in a murine model showed a dose-dependent suppression of myopia progression over a period of three weeks . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function, particularly in ocular cells, suggest potential benefits in treating chronic conditions like glaucoma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving lens-induced myopia in mice, higher doses of this compound eye drops resulted in a more significant suppression of myopic shift and axial elongation . The study also noted that excessive doses could lead to adverse effects, such as scleral thinning and potential toxicity . Therefore, careful dosage management is crucial to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate intraocular pressure and vascular tone. The compound is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites The effects of this compound on metabolic flux and metabolite levels are not extensively studied, but its primary action is through receptor blockade rather than metabolic modulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. In ocular tissues, the compound is absorbed into the aqueous humor and distributed to the iris-ciliary body, cornea, and other ocular structures . The transporters or binding proteins involved in its distribution are not well-characterized, but its localization in ocular tissues suggests efficient penetration and retention in target areas .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows the compound to effectively block receptor-mediated signaling pathways . There are no specific targeting signals or post-translational modifications known to direct this compound to other cellular compartments, indicating that its primary site of action is at the cell surface .

Métodos De Preparación

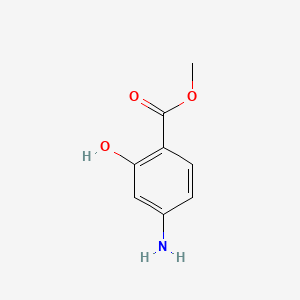

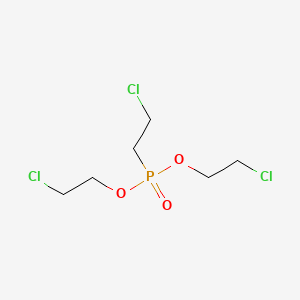

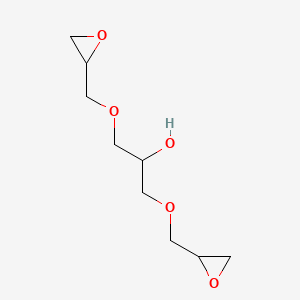

La síntesis de Bunazosina implica la reacción de 2-cloro-6,7-dimetoxi-4-quinazolinamina con 1-(1,4-diazepan-1-il)butan-1-ona . Las condiciones de reacción normalmente incluyen el uso de disolventes orgánicos y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Bunazosina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, en las que los nucleófilos reemplazan grupos funcionales específicos en el compuesto. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, temperaturas controladas y catalizadores específicos para impulsar las reacciones hasta su finalización. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Bunazosina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor adrenérgico alfa-1.

Medicina: Bunazosina se utiliza en ensayos clínicos para tratar la presión arterial alta y el glaucoma.

Comparación Con Compuestos Similares

Bunazosina es similar a otros antagonistas del receptor adrenérgico alfa-1 como la prazosina, la doxazosina y la terazosina. Sin embargo, es única en su aplicación para el tratamiento del glaucoma en forma tópica. Mientras que la prazosina y la doxazosina se utilizan principalmente para la hipertensión y la hiperplasia prostática benigna, la capacidad de la Bunazosina para mejorar el flujo sanguíneo ocular y reducir la presión intraocular la distingue .

Compuestos similares

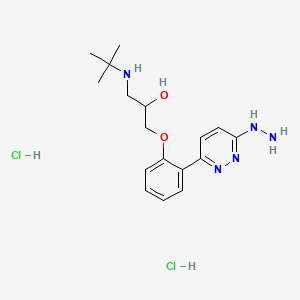

- Prazosina

- Doxazosina

- Terazosina

Propiedades

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLJLALHBZGAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52712-76-2 (hydrochloride) | |

| Record name | Bunazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022700 | |

| Record name | Bunazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80755-51-7 | |

| Record name | Bunazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)